Ethyl 4-chloro-3-ethoxy-2-butenoate

Description

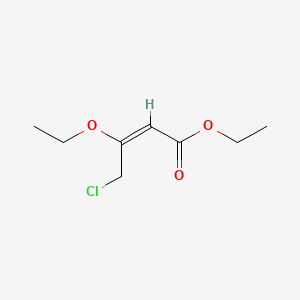

Ethyl 4-chloro-3-ethoxy-2-butenoate (CAS 32809-81-7) is a halogenated ester with the molecular formula C₈H₁₃ClO₃ and a molecular weight of 192.64 g/mol . It is characterized by a conjugated enoate system substituted with chloro and ethoxy groups at the 4- and 3-positions, respectively. This compound is primarily used in industrial and scientific research, particularly in organic synthesis and pharmaceutical intermediates . Its safety data sheet (SDS) indicates compliance with European regulatory inventories (EINECS and EC Inventory), though specific hazard classifications remain unspecified .

Key physicochemical properties include:

Properties

CAS No. |

32809-81-7 |

|---|---|

Molecular Formula |

C8H13ClO3 |

Molecular Weight |

192.64 g/mol |

IUPAC Name |

ethyl 4-chloro-3-ethoxybut-2-enoate |

InChI |

InChI=1S/C8H13ClO3/c1-3-11-7(6-9)5-8(10)12-4-2/h5H,3-4,6H2,1-2H3 |

InChI Key |

ZKGUZFGSTHDYQQ-UHFFFAOYSA-N |

SMILES |

CCOC(=CC(=O)OCC)CCl |

Isomeric SMILES |

CCO/C(=C/C(=O)OCC)/CCl |

Canonical SMILES |

CCOC(=CC(=O)OCC)CCl |

Other CAS No. |

32809-81-7 |

Origin of Product |

United States |

Preparation Methods

Biocatalytic Asymmetric Reduction

Reaction Mechanism and Enzyme System

The enzymatic reduction of ethyl 4-chloroacetoacetate to ethyl 4-chloro-3-hydroxybutanoate, followed by ethoxylation, is the primary method for synthesizing ethyl 4-chloro-3-ethoxy-2-butenoate. This two-step process employs a dual-enzyme system comprising keto reductase (KRED) and glucose dehydrogenase (GDH) . NADPH serves as a cofactor, regenerated in situ via glucose oxidation. The reaction proceeds with >99% enantiomeric excess (ee) due to the stereospecificity of KRED, which selectively reduces the keto group at position 3.

Key Reaction Parameters

- Substrate concentration : 8–15 g/mL of ethyl 4-chloroacetoacetate.

- Enzyme loading : 3–8% (w/w) total enzyme mass relative to substrate, with a KRED:GDH ratio of 2:3.

- Buffer system : 0.04–0.08 M sodium phosphate (pH 6.0–7.5).

- Temperature and time : 28–33°C for 6–10 hours.

The optimized conditions yield 85–92% conversion (Table 1).

Table 1: Biocatalytic Reaction Optimization

| Parameter | Range | Optimal Value |

|---|---|---|

| Substrate Concentration | 8–15 g/mL | 14 g/mL |

| Enzyme Loading | 3–8% (w/w) | 7% (w/w) |

| Buffer Concentration | 0.04–0.08 M | 0.07 M |

| Temperature | 28–33°C | 32°C |

| Reaction Time | 6–10 hours | 9 hours |

Comparative Analysis of Methods

Efficiency and Sustainability

The biocatalytic method outperforms traditional routes in:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-ethoxy-2-butenoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted butenoates .

Scientific Research Applications

Ethyl 4-chloro-3-ethoxy-2-butenoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-ethoxy-2-butenoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

The compound belongs to a class of α,β-unsaturated esters with halogen and alkoxy substituents. Below is a comparison with structurally related compounds:

* Discrepancy in molecular weight between sources may indicate isomerism or reporting errors.

Key Comparative Insights

Functional Group Influence

- Chloro vs.

- Ethoxy vs. Methoxy Groups : Ethoxy substituents (as in the target compound) confer higher lipophilicity compared to methoxy analogs, impacting solubility and membrane permeability in biological systems.

Stereochemical Considerations

The (E)-isomer (CAS 65840-68-8) may exhibit distinct physicochemical properties, such as melting points or crystallinity, compared to the unspecified stereochemistry of CAS 32809-81-5. Such differences are critical in crystallization studies and drug design .

Q & A

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance the compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.